Cas no 503612-76-8 (4-Demethoxy-4-hydroxy Apixaban)

4-Demethoxy-4-hydroxy Apixaban 化学的及び物理的性質
名前と識別子
-
- 4-Demethoxy-4-hydroxy Apixaban
- 1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- 1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
- Apixaban Impurity 46
- DVA61276
- 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide,4,5,6,7-tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-
- 1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-C)pyridine-3-carboxamide
- 1-(4-Hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- SCHEMBL1920519
- 1-(4-hydroxy-phenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3 -amide
- 1-(4-hydroxy-phenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine-3-carboxylic acid amide
- O-Demethyl apixaban
- UNII-SJ0XFQ18OA
- H20534
- HGHLWAZFIGRAOT-UHFFFAOYSA-N
- 503612-76-8
- AKOS040733892
- CS-0019893
- 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-
- APIXABAN (M2)
- APIXABAN METABOLITE (M2)
- CHEMBL3549903
- O-Desmethylapixaban (M2)
- Q27289230
- DB-345314
- O-Desmethyl apixaban
- SJ0XFQ18OA
- DTXSID40198415
- HY-100655
-
- インチ: InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32)
- InChIKey: HGHLWAZFIGRAOT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 445.175004g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 445.175004g/mol
- 単一同位体質量: 445.175004g/mol
- 水素結合トポロジー分子極性表面積: 122Ų
- 重原子数: 33
- 複雑さ: 762
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (4.9E-4 g/L) (25 ºC),
4-Demethoxy-4-hydroxy Apixaban 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D231405-50mg |
4-Demethoxy-4-hydroxy Apixaban |
503612-76-8 | 50mg |
$ 328.00 | 2023-09-08 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54178-50mg |
4-Demethoxy-4-hydroxy Apixaban |
503612-76-8 | 50mg |
¥3710.00 | 2022-10-14 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54178-25mg |
4-Demethoxy-4-hydroxy Apixaban |
503612-76-8 | 25mg |
¥2030.00 | 2022-10-14 | ||
A2B Chem LLC | AG34839-100mg |
1-(4-Hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
503612-76-8 | > 95% | 100mg |
$699.00 | 2024-04-19 | |
Ambeed | A1157722-25mg |
1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
503612-76-8 | 99% | 25mg |
$135.0 | 2025-03-03 | |
TRC | D231405-25mg |
4-Demethoxy-4-hydroxy Apixaban |
503612-76-8 | 25mg |
$ 178.00 | 2023-09-08 | ||
TRC | D231405-10mg |
4-Demethoxy-4-hydroxy Apixaban |
503612-76-8 | 10mg |
$ 91.00 | 2023-09-08 | ||
Ambeed | A1157722-100mg |
1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
503612-76-8 | 99% | 100mg |
$387.0 | 2025-03-03 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54178-10mg |
4-Demethoxy-4-hydroxy Apixaban |
503612-76-8 | 10mg |
¥1050.00 | 2022-10-14 | ||
Ambeed | A1157722-50mg |
1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
503612-76-8 | 99% | 50mg |
$228.0 | 2025-03-03 |
4-Demethoxy-4-hydroxy Apixaban 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
4-Demethoxy-4-hydroxy Apixabanに関する追加情報
Introduction to 4-Demethoxy-4-hydroxy Apixaban (CAS No: 503612-76-8)
4-Demethoxy-4-hydroxy Apixaban, identified by the Chemical Abstracts Service Number (CAS No) 503612-76-8, is a significant compound in the realm of pharmaceutical chemistry, particularly in the development of anticoagulant agents. This compound represents a key intermediate in the synthesis of Apixaban, a well-known direct oral anticoagulant (DOAC) widely used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism. The structural modification of Apixaban to produce 4-Demethoxy-4-hydroxy Apixaban involves the removal of a methoxy group and the introduction of a hydroxyl group, which critically influences its pharmacological properties.
The synthesis and characterization of 4-Demethoxy-4-hydroxy Apixaban (CAS No: 503612-76-8) are of considerable interest to researchers due to its role in optimizing the pharmacokinetic and pharmacodynamic profiles of Apixaban. The process typically involves multi-step organic transformations, including functional group interconversions, that require precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and chemical purity of the intermediate.
In recent years, there has been growing interest in exploring analogs of Apixaban, including derivatives like 4-Demethoxy-4-hydroxy Apixaban, to enhance its therapeutic efficacy or to reduce potential side effects. One area of active research is the investigation of how structural modifications affect the binding affinity and selectivity of these compounds for their target enzymes. Specifically, the role of the methoxy and hydroxyl groups in modulating interactions with Factor Xa, the primary target of Apixaban, has been extensively studied. Computational modeling and molecular dynamics simulations have been instrumental in understanding these interactions at an atomic level, providing insights that guide medicinal chemists in designing more effective derivatives.
The pharmacological significance of 4-Demethoxy-4-hydroxy Apixaban (CAS No: 503612-76-8) extends beyond its role as an intermediate. Preclinical studies have demonstrated that this compound exhibits anticoagulant activity comparable to that of its parent compound, Apixaban, but with distinct pharmacokinetic characteristics. For instance, modifications in metabolic pathways due to the presence or absence of certain functional groups can influence half-life, bioavailability, and renal clearance. These findings are crucial for tailoring dosing regimens and predicting drug-drug interactions in clinical settings.
Moreover, the development of novel synthetic routes for producing 4-Demethoxy-4-hydroxy Apixaban on an industrial scale is a critical consideration for pharmaceutical manufacturers. Efficient synthetic pathways not only reduce production costs but also minimize environmental impact by optimizing waste management and energy consumption. Green chemistry principles have been increasingly integrated into these processes, with an emphasis on using sustainable solvents, catalytic methods, and biocatalysis to enhance sustainability without compromising yield or purity.
The clinical relevance of derivatives like 4-Demethoxy-4-hydroxy Apixaban is further underscored by ongoing clinical trials that evaluate their safety and efficacy in various patient populations. These trials often focus on specific therapeutic areas where existing treatments may be suboptimal or where novel agents could provide additional benefits. For example, studies are being conducted to assess whether modified versions of Apixaban, including intermediates like 4-Demethoxy-4-hydroxy Apixaban, could offer superior protection against thromboembolic events while maintaining a favorable side effect profile.
From a regulatory perspective, ensuring that compounds such as 4-Demethoxy-4-hydroxy Apixaban (CAS No: 503612-76-8) meet stringent quality standards is paramount. Regulatory agencies require comprehensive documentation detailing synthetic pathways, impurity profiles, stability data, and toxicological assessments before approving new drugs or intermediates for clinical use. Collaborative efforts between synthetic chemists, analytical scientists, and regulatory experts are essential to navigate these requirements effectively.
The future direction of research on 4-Demethoxy-4-hydroxy Apixaban and related derivatives is likely to be shaped by advancements in biotechnology and precision medicine. Techniques such as CRISPR-Cas9 gene editing could potentially be used to develop animal models that more accurately predict human responses to these compounds. Additionally, machine learning algorithms are being employed to identify novel structural motifs that could enhance anticoagulant activity while minimizing bleeding risks—a critical balance in drug design.
In conclusion,4-Demethoxy-4-hydroxy Apixaban (CAS No: 503612-76-8) represents a vital component in the development pipeline for next-generation anticoagulants. Its synthesis, characterization, and potential applications highlight the dynamic interplay between chemical innovation and therapeutic advancement. As research continues to uncover new insights into its pharmacological properties,Apixiban derivatives will undoubtedly play an increasingly significant role in managing thromboembolic disorders worldwide.
503612-76-8 (4-Demethoxy-4-hydroxy Apixaban) 関連製品
- 162142-14-5(7H-Pyrazolo[3,4-c]pyridin-7-one,1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-)
- 103053-30-1(1H-Pyrazole-4-carboxylicacid, 5-(aminocarbonyl)-1-(3,4-dimethylphenyl)-)
- 125103-56-2(1H-Pyrazole-4-acetamide,N-butyl-3,5-dimethyl-1-phenyl-)
- 125103-58-4(1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)-)
- 103053-17-4(1H-Pyrazole-4-carboxylicacid, 5-(aminocarbonyl)-1-(3-methylphenyl)-)
- 561299-72-7(3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one)
- 114722-60-0(Pyrazolo[1,5-a]quinoxalin-4(5H)-one)
- 15828-65-6(1H-Pyrazole-4,5-dicarboxamide,1-ethyl-N4,N5-dimethyl-)
- 503612-47-3(Apixaban)
- 141581-91-1(Pyrrolo[3,4-c]pyrazole-5(1H)-aceticacid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester)



